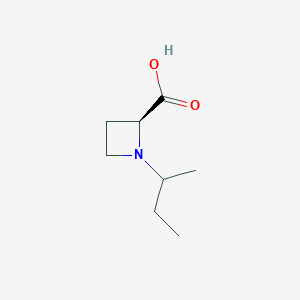
(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butan-2-amine and a suitable carboxylic acid derivative.
Cyclization: The key step involves the cyclization of the amine with the carboxylic acid derivative to form the azetidine ring. This can be achieved through various methods, including intramolecular cyclization under acidic or basic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize cost. These methods often include:
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving azetidine derivatives.
Industry: Uses in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar structural features.
Proline: A naturally occurring amino acid with a similar cyclic structure.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, offering a comparison in terms of ring size and reactivity.
Uniqueness
(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the butan-2-yl group. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid, a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a four-membered azetidine ring with a butan-2-yl substituent and a carboxylic acid functional group. Its stereochemistry is crucial for its biological activity, as different stereoisomers can exhibit varying effects.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of azetidine derivatives on various cancer cell lines. For instance, compounds related to this compound have shown significant cytotoxicity against MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells. The IC50 values for these compounds ranged between 10–33 nM, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .
Table 1: Antiproliferative Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10–33 | Tubulin polymerization inhibition |
| Related β-lactam derivatives | MDA-MB-231 | 23–33 | Colchicine-binding site interaction |
The primary mechanism by which this compound exerts its antiproliferative effects involves the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have demonstrated that treatment with these compounds results in significant G2/M phase arrest and increased apoptosis markers, such as caspase activation .
Case Studies
In a notable study, researchers synthesized a series of azetidine derivatives and evaluated their biological activities. Among these, this compound exhibited superior cytotoxicity in vitro compared to other derivatives. The study employed various assays to assess cell viability and apoptosis induction, confirming the compound's potential as a lead candidate for further development in anticancer therapies .
Properties
CAS No. |
255883-02-4 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-1-butan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)9-5-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
OFLVIXDROQMQQM-MLWJPKLSSA-N |
Isomeric SMILES |
CCC(C)N1CC[C@H]1C(=O)O |
Canonical SMILES |
CCC(C)N1CCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















